N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide
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Overview
Description
N’-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfanylethanimidamide moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, such as the reaction of 3-chloropyridine with trifluoromethylating agents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyridine derivative.
Formation of the Ethanimidamide Moiety: The ethanimidamide group can be synthesized by reacting an appropriate amine with an acylating agent, followed by hydroxylation to introduce the N’-hydroxy group.
Industrial Production Methods
Industrial production of N’-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the N’-hydroxy group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N’-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfur-containing compounds.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanylethanimidamide moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-trifluoromethylpyridine: Shares the trifluoromethyl-pyridine core but lacks the sulfanylethanimidamide moiety.
Triazolopyridine Derivatives: These compounds also feature a pyridine ring but with different substituents and functional groups.
Uniqueness
N’-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)5-2-1-3-13-7(5)16-4-6(12)14-15/h1-3,15H,4H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVRECJJXXIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=NO)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372551 |
Source
|
Record name | N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263762-04-5 |
Source
|
Record name | N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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